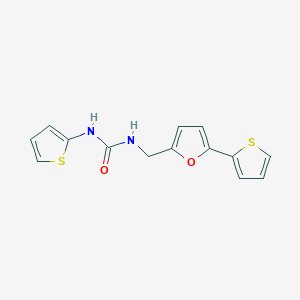

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Description

This urea derivative features dual thiophen-2-yl groups connected via a furan-2-ylmethyl bridge. The compound’s structure is characterized by:

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-11(18-10)12-3-1-7-19-12/h1-8H,9H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVMYRLAHPSYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves the reaction of thiophene-2-yl isocyanate with a furan derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog: 4-(5-Substituted-1-Benzofuran-2-yl)-6-(Thiophen-2-yl)pyrimidin-2-ol (4a-d)

- Structure : Pyrimidin-2-ol core with benzofuran and thiophene substituents.

- Key differences :

- Replaces urea with a pyrimidin-2-ol ring.

- Benzofuran instead of furan linker.

- Synthesis : Derived from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one and urea .

- Biological relevance : Pyrimidine derivatives are often explored for antitumor and antimicrobial activities, though specific data for 4a-d are unavailable.

2.2. Structural Analog: 1-((4-(4-Chlorophenyl)-5-(Furan-2-yl)Thiophen-2-yl)Methylene)-2-(o-Tolyl)Hydrazine (5b)

- Structure : Hydrazone-linked thiophene-furan-chlorophenyl scaffold.

- Key differences :

- Hydrazone moiety instead of urea.

- Additional chlorophenyl and o-tolyl groups.

2.3. Structural Analog: 1-[2-(4-Methylpiperidin-1-yl)-2-(Thiophen-2-yl)Ethyl]-3-[(5-Sulfamoylthiophen-2-yl)Methyl]Urea

- Structure : Urea core with sulfamoyl-thiophene and piperidinyl substituents.

- Piperidine ring introduces basicity, affecting pharmacokinetics.

- Molecular formula : C₁₈H₂₆N₄O₃S₃ (vs. C₁₄H₁₁N₃O₂S₂ for the target compound) .

- Comparison : The target compound lacks sulfamoyl and piperidine groups, which may reduce solubility but simplify synthesis.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Hypotheses

- Hydrogen-bonding capacity: The urea group in the target compound may improve target binding compared to hydrazones (e.g., 5b) or pyrimidinols (e.g., 4a-d) .

- Solubility vs. activity : The absence of sulfamoyl or piperidine groups (as in ’s analog) might limit aqueous solubility but reduce synthetic complexity .

- Synthetic pathways : Condensation with urea under basic conditions (as in ) is a plausible route for the target compound’s synthesis .

Biological Activity

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article compiles the available research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological properties.

Anticancer Properties

Research has demonstrated that compounds containing thiophene and furan rings exhibit anticancer activities. For instance, derivatives of thiourea have shown promising results against various cancer cell lines. In a study, compounds similar to this compound were tested against multiple cancer types, revealing significant cytotoxic effects with GI50 values ranging from 15 μM to 25 μM against breast and lung cancer cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A related study found that thiourea derivatives demonstrated broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus . This indicates that this compound may also possess similar properties.

Anti-inflammatory Effects

Compounds with thiophene and urea functionalities have been noted for their anti-inflammatory effects. In vitro studies indicated that certain thiourea derivatives could inhibit pro-inflammatory cytokine production, suggesting that this compound may also have applications in treating inflammatory diseases .

Antiviral Potential

Recent investigations into N-Heterocycles have highlighted their potential as antiviral agents. Compounds similar to the target compound exhibited inhibitory effects on viral replication at low micromolar concentrations, indicating a promising avenue for further research into its antiviral applications .

Data Table: Biological Activity Summary

| Biological Activity | Test System/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | Various cancer cell lines (e.g., MDA-MB-435, EKVX) | GI50: 15–25 μM |

| Antimicrobial | Staphylococcus aureus | MIC: 0.03 μg/mL |

| Anti-inflammatory | In vitro assays | Significant inhibition of cytokines |

| Antiviral | Viral replication assays | Low micromolar effectiveness |

Study 1: Anticancer Activity

In a controlled study, researchers synthesized various thiourea derivatives and evaluated their anticancer properties against different cell lines. The selected compound demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 21.5 μM, showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A series of thiophene-based compounds were tested for their antimicrobial activity. The results indicated that those with structural similarities to this compound had potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.